Deltorphine I

Vue d'ensemble

Description

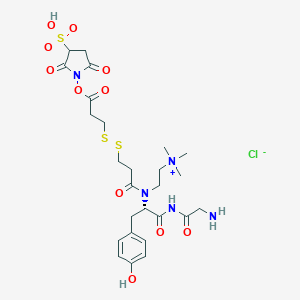

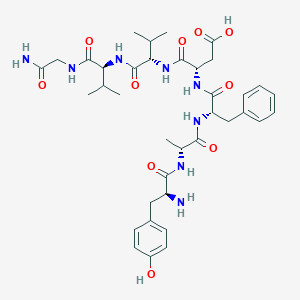

Deltorphine C: est un heptapeptide opioïde exogène naturel. Il est connu pour sa forte affinité et sa sélectivité pour le récepteur delta-opioïde. Ce composé se trouve dans la peau de certaines espèces de grenouilles, en particulier celles appartenant au genre Phyllomedusa . La Deltorphine C possède la séquence d'acides aminés Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 .

Applications De Recherche Scientifique

Chemistry: : Deltorphin C is used as a model compound in peptide synthesis and structure-activity relationship (SAR) studies .

Biology: : In biological research, Deltorphin C is used to study the function and signaling pathways of delta-opioid receptors .

Medicine: : Deltorphin C has potential therapeutic applications in pain management due to its high affinity for delta-opioid receptors, which are involved in modulating pain perception .

Industry: : In the pharmaceutical industry, Deltorphin C is used in the development of new analgesic drugs .

Mécanisme D'action

Target of Action

Deltorphin I, also known as Deltorphin C, is a naturally occurring exogenous opioid heptapeptide . Its primary target is the delta opioid receptor (DOPr) . The DOPr is a promising target for the development of new pain therapies due to its ability to produce analgesia in various pain models .

Analyse Biochimique

Biochemical Properties

Deltorphin I possesses very high affinity and selectivity as an agonist for the δ-opioid receptor . This interaction with the δ-opioid receptor is key to its role in biochemical reactions .

Cellular Effects

Due to its high affinity and selectivity for the δ-opioid receptor, Deltorphin I produces centrally-mediated analgesic effects in animals even when administered peripherally . This suggests that it has significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Deltorphin I involves its binding interactions with the δ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In terms of stability, Deltorphin I is enzymatically stable . Over time, it maintains its high affinity and selectivity for the δ-opioid receptor

Dosage Effects in Animal Models

The effects of Deltorphin I vary with different dosages in animal models . It has been shown to produce centrally-mediated analgesic effects in animals even when administered peripherally

Metabolic Pathways

It is known to interact with the δ-opioid receptor

Transport and Distribution

Deltorphin I has an unusually high blood-brain-barrier penetration rate , suggesting that it is efficiently transported and distributed within cells and tissues

Subcellular Localization

It is known to have a high affinity for the δ-opioid receptor , suggesting that it may be localized to areas of the cell where these receptors are present

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La Deltorphine C peut être synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions de réaction comprennent généralement l'utilisation de réactifs de couplage comme la N,N'-diisopropylcarbodiimide (DIC) et des activateurs comme le 1-hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : : La production industrielle de la Deltorphine C implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : : La Deltorphine C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes

Oxydation : Des agents oxydants comme le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) peuvent être utilisés pour oxyder des résidus d'acides aminés spécifiques dans la Deltorphine C.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour réduire les ponts disulfures dans le peptide.

Substitution : Des réactions de substitution peuvent être réalisées à l'aide de divers nucléophiles dans des conditions douces.

Produits majeurs : : Les produits majeurs formés à partir de ces réactions dépendent des résidus d'acides aminés spécifiques impliqués. Par exemple, l'oxydation des résidus de méthionine peut conduire à la formation de sulfoxyde de méthionine .

Applications de la recherche scientifique

Chimie : : La Deltorphine C est utilisée comme composé modèle dans la synthèse peptidique et les études de relation structure-activité (SAR) .

Biologie : : En recherche biologique, la Deltorphine C est utilisée pour étudier la fonction et les voies de signalisation des récepteurs delta-opioïdes .

Médecine : : La Deltorphine C a des applications thérapeutiques potentielles dans la gestion de la douleur en raison de sa forte affinité pour les récepteurs delta-opioïdes, qui sont impliqués dans la modulation de la perception de la douleur .

Industrie : : Dans l'industrie pharmaceutique, la Deltorphine C est utilisée dans le développement de nouveaux médicaments analgésiques .

Mécanisme d'action

La Deltorphine C exerce ses effets en agissant comme un agoniste puissant et hautement spécifique du récepteur delta-opioïde. Lorsqu'elle se lie à ce récepteur, la Deltorphine C active les voies de signalisation couplées aux protéines G, conduisant à l'inhibition de l'adénylate cyclase et à une diminution des niveaux d'AMP cyclique (AMPc) . Cela se traduit par la modulation de la libération de neurotransmetteurs et la réduction des signaux de douleur .

Comparaison Avec Des Composés Similaires

Composés similaires : : D'autres composés similaires incluent la Deltorphine I, la Deltorphine II et la Dermorphine .

Unicité : : La Deltorphine C est unique en raison de sa forte sélectivité et de son affinité pour le récepteur delta-opioïde, ce qui la distingue des autres peptides opioïdes qui peuvent avoir une activité de récepteur plus large .

Propriétés

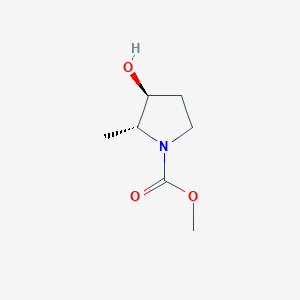

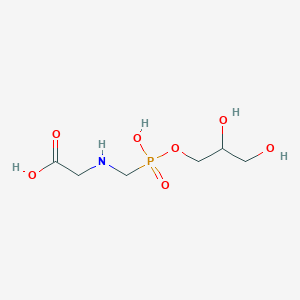

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAORFIPPWIGPG-QXYJMILXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153692 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122752-15-2 | |

| Record name | Deltorphin I, ala(2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)